
3-(4-Hydroxybutylsulfanyl)benzylamine
Overview
Description
3-(4-Hydroxybutylsulfanyl)benzylamine is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research has indicated that derivatives of benzylamine, including 3-(4-Hydroxybutylsulfanyl)benzylamine, exhibit significant antiproliferative activity against various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.
Enzyme Inhibition:
The compound has been studied for its inhibitory effects on specific enzymes associated with disease processes. For instance, certain benzylamine derivatives have demonstrated potent inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This inhibition may enhance cholinergic function in the brain, providing a therapeutic avenue for cognitive decline associated with neurodegenerative disorders .
Synthesis Methodologies
The synthesis of this compound typically involves a multi-step process that can include:
- Nucleophilic Substitution Reactions: These reactions allow for the introduction of the sulfanyl group at the para position of the benzylamine.
- Hydroxylation Processes: Hydroxyl groups can be added to enhance solubility and bioactivity.
This synthetic versatility is crucial for tailoring the compound's properties to improve its efficacy and reduce toxicity .
Therapeutic Applications
Neurological Disorders:
Given its acetylcholinesterase inhibitory activity, this compound holds promise in treating neurological conditions like Alzheimer's disease. The enhancement of acetylcholine levels could alleviate symptoms related to memory loss and cognitive decline .
Antimicrobial Activity:
Emerging studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The ability to inhibit bacterial growth through enzyme interference presents a potential application in developing new antibiotics or treatments for resistant strains .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various Mannich bases, including those related to this compound, significant antiproliferative effects were observed in vitro against multiple cancer cell lines. The study highlighted the potential for these compounds to be developed into effective chemotherapeutic agents .
Case Study 2: Alzheimer’s Disease Treatment
Research focusing on acetylcholinesterase inhibitors has identified several benzylamine derivatives as promising candidates for Alzheimer's treatment. In vitro assays demonstrated that these compounds could significantly increase acetylcholine levels in neuronal cultures, suggesting a mechanism for cognitive enhancement .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-[3-(aminomethyl)phenyl]sulfanylbutan-1-ol |
InChI |
InChI=1S/C11H17NOS/c12-9-10-4-3-5-11(8-10)14-7-2-1-6-13/h3-5,8,13H,1-2,6-7,9,12H2 |
InChI Key |
QXAOBXPKGGRQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCCO)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.